molecular formula C11H14N2O4 B8723885 3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline CAS No. 106309-93-7

3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline

Cat. No.: B8723885
CAS No.: 106309-93-7
M. Wt: 238.24 g/mol
InChI Key: IKGDJWMKIPJYLK-UHFFFAOYSA-N
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Description

3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline is an organic compound that features a nitro group, an aniline moiety, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline typically involves the nitration of 4-((tetrahydrofuran-2-yl)methoxy)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 3-Amino-4-((tetrahydrofuran-2-yl)methoxy)aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Similar structure but lacks the tetrahydrofuran moiety.

    3-Nitroaniline: Similar structure but lacks the tetrahydrofuran moiety.

    4-((Tetrahydrofuran-2-yl)methoxy)aniline: Similar structure but lacks the nitro group.

Uniqueness

3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline is unique due to the presence of both the nitro group and the tetrahydrofuran moiety, which confer distinct chemical and biological properties

Properties

CAS No.

106309-93-7

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

3-nitro-4-(oxolan-2-ylmethoxy)aniline

InChI

InChI=1S/C11H14N2O4/c12-8-3-4-11(10(6-8)13(14)15)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7,12H2

InChI Key

IKGDJWMKIPJYLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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